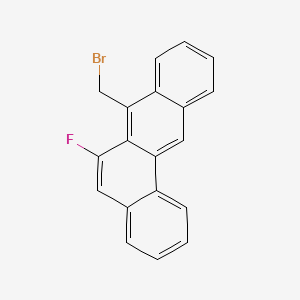

Benz(a)anthracene, 7-bromomethyl-6-fluoro-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of multiple fused aromatic rings. They are ubiquitous environmental contaminants, formed primarily from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.govmdpi.com Due to their widespread presence and potential for harmful health effects, PAHs are the subject of extensive research. nih.gov

Several PAHs are recognized for their mutagenic and carcinogenic properties, which arise from their ability to bind to cellular DNA and cause genetic damage. mdpi.comnih.gov The International Agency for Research on Cancer (IARC) classifies PAHs based on their carcinogenic risk to humans. For instance, Benzo(a)pyrene (BaP) is classified as a Group 1 carcinogen (carcinogenic to humans), while Benz(a)anthracene (B33201) (BaA) is classified as a Group 2B carcinogen (possibly carcinogenic to humans). nih.govnih.gov

Research in the PAH field largely focuses on understanding their mechanisms of toxicity, including metabolic activation pathways. researchgate.netnih.gov The parent PAH compounds are often chemically inert; they typically require metabolic activation by cellular enzymes, such as the cytochrome P450 system, to be converted into reactive metabolites that can damage DNA. scielo.org.mx One of the primary activation pathways involves the formation of diol epoxides. researchgate.netnih.gov Benz(a)anthracene, while a weaker carcinogen than benzo(a)pyrene, is a critical subject of study because its derivatives help researchers to understand structure-activity relationships and the specific metabolic routes that lead to cancer initiation. nih.govnih.gov

Significance of Substituted Benz(a)anthracenes as Probes for Mechanistic Studies

The strategic placement of substituents on the benz(a)anthracene skeleton is a powerful technique for investigating its biological mechanisms. By modifying the structure, researchers can enhance, block, or alter specific properties of the molecule to isolate and study particular phenomena.

The 7-bromomethyl group is a key feature in this context. Research has extensively utilized 7-bromomethylbenz(a)anthracene as a model compound because the bromomethyl group is chemically reactive. nih.govnih.gov Unlike the parent benz(a)anthracene, which requires metabolic activation, this derivative can directly alkylate nucleic acids and other macromolecules without prior enzymatic conversion. nih.govnih.govacs.org This reactivity makes it an ideal probe for studying the consequences of direct covalent binding to DNA, separate from the effects of metabolic activation products. nih.gov

Therefore, the combination of the reactive 7-bromomethyl group and the metabolically-blocking 6-fluoro substituent makes Benz(a)anthracene, 7-bromomethyl-6-fluoro- a sophisticated tool designed to dissect the distinct roles of direct chemical reaction versus metabolic activation in the carcinogenic process of benz(a)anthracene.

Overview of Research Trajectories for Benz(a)anthracene Derivatives

Research involving benz(a)anthracene derivatives has followed several interconnected trajectories aimed at clarifying their biological and chemical properties.

Structure-Activity Relationship Studies: A primary research goal is to understand how small changes in molecular structure affect biological outcomes. Studies have systematically investigated how the number and position of methyl groups on the benz(a)anthracene ring influence its immunosuppressive and carcinogenic activities. nih.gov Similarly, research on various alkylated benz(a)anthracenes has shown that the position of the alkyl group can significantly alter the molecule's toxicity and its ability to activate the aryl hydrocarbon receptor (AhR2), a key step in mediating toxicity. nih.govnih.gov

Mechanisms of Carcinogenesis: A major focus is on the pathways of metabolic activation. nih.gov Research has explored the formation of various metabolites, including phenols, dihydrodiols, and epoxides, and their subsequent reactions with DNA to form adducts. nih.govnih.gov The use of specifically substituted derivatives, like those with bromo- or fluoro- groups, is crucial for pinpointing which metabolic pathways are most critical for carcinogenesis.

DNA Adduct Formation and Repair: Derivatives such as 7-bromomethylbenz(a)anthracene that can directly bind to DNA are used to create specific DNA adducts. nih.govnih.gov Researchers can then study the structure of these adducts, their effect on DNA replication and transcription, and the cellular mechanisms involved in their repair. This provides insight into how PAH-induced DNA damage leads to mutations.

Development of Synthetic Methodologies: As the need for more specific molecular probes grows, so does the field of synthetic organic chemistry focused on creating them. Researchers continuously develop novel, efficient, and regioselective methods to synthesize complex benz(a)anthracene derivatives. beilstein-journals.orgresearchgate.net

The research trajectory for a highly specific compound like Benz(a)anthracene, 7-bromomethyl-6-fluoro- falls squarely within the mechanistic studies of carcinogenesis. Its design suggests its use in experiments aimed at differentiating between the damage caused by direct alkylation of cellular components and the damage resulting from metabolites formed at other positions on the aromatic ring system.

Data Tables

Table 1: IARC Carcinogen Classification of Selected PAHs

This table summarizes the classification of common polycyclic aromatic hydrocarbons by the International Agency for Research on Cancer (IARC), providing context for the carcinogenic potential of Benz(a)anthracene.

| Compound | IARC Group | Classification |

| Benzo(a)pyrene (BaP) | 1 | Carcinogenic to humans |

| Dibenzo(a,h)anthracene (DahA) | 2A | Probably carcinogenic to humans |

| Benz(a)anthracene (BaA) | 2B | Possibly carcinogenic to humans |

| Chrysene (Chry) | 2B | Possibly carcinogenic to humans |

| Benzo(b)fluoranthene (BbF) | 2B | Possibly carcinogenic to humans |

| Anthracene (B1667546) (ANT) | 3 | Not classifiable as to its carcinogenicity to humans |

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure

Properties

CAS No. |

34346-97-9 |

|---|---|

Molecular Formula |

C19H12BrF |

Molecular Weight |

339.2 g/mol |

IUPAC Name |

7-(bromomethyl)-6-fluorobenzo[a]anthracene |

InChI |

InChI=1S/C19H12BrF/c20-11-17-15-8-4-1-5-12(15)9-16-14-7-3-2-6-13(14)10-18(21)19(16)17/h1-10H,11H2 |

InChI Key |

DUVKQTYQIMYHMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C=C(C3=C2CBr)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Benz a Anthracene, 7 Bromomethyl 6 Fluoro

General Approaches for Benz(a)anthracene (B33201) Core Synthesis

The construction of the fundamental benz[a]anthracene skeleton can be achieved through several well-established synthetic strategies. These methods provide the tetracyclic aromatic framework upon which the desired substituents can be installed.

One of the classical and versatile methods is the Haworth synthesis . This approach typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with a suitable anhydride, such as phthalic anhydride, followed by a series of reduction and cyclization reactions to build the additional benzene (B151609) ring. scribd.comcsjmu.ac.inwordpress.comwordpress.com The specific starting materials can be chosen to introduce initial substituents that can be further modified.

Another powerful strategy is the Diels-Alder reaction . This [4+2] cycloaddition offers a convergent approach to the benz[a]anthracene system. For instance, the reaction between a substituted 1,4-naphthoquinone (B94277) and a suitable diene can construct the core structure in a highly controlled manner. whiterose.ac.ukyoutube.comresearchgate.netyoutube.com This method is particularly useful for creating specific substitution patterns on the newly formed ring.

More contemporary methods, such as metal-catalyzed cross-coupling reactions, have also been employed. The Suzuki-Miyaura coupling , for example, can be used to connect naphthalene and benzene-derived fragments, followed by a ring-closing metathesis to complete the tetracyclic system. researchgate.net Additionally, cobalt-catalyzed [2+2+2] cycloaddition of appropriately designed triynes presents another modern approach to the benz[a]anthracene core. beilstein-journals.orgnih.gov

Introduction of Halogen and Bromomethyl Substituents

With the benz[a]anthracene core in hand, the next critical phase is the introduction of the fluorine and bromomethyl groups at the C6 and C7 positions, respectively. This often requires a carefully planned sequence of reactions to ensure correct regioselectivity.

A plausible synthetic strategy would involve the initial synthesis of 6-fluoro-7-methylbenz(a)anthracene, which can then be subjected to side-chain bromination.

Bromination Strategies at C7 Position

The introduction of a bromine atom onto the methyl group at the C7 position is typically achieved through a free-radical bromination reaction. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light.

This method has been successfully applied to similar systems. For instance, the synthesis of 12-(bromomethyl)-9-fluorobenz(a)anthracene was accomplished by the bromination of 9-fluoro-12-methylbenz(a)anthracene with NBS. epa.gov This precedent suggests that the methyl group at the C7 position of 6-fluoro-7-methylbenz(a)anthracene would be amenable to a similar transformation.

Fluorination Strategies at C6 Position

The introduction of a fluorine atom at the C6 position of the benz[a]anthracene skeleton is a more challenging aspect of the synthesis. Direct fluorination of the aromatic ring can be difficult to control and may lead to a mixture of products. Therefore, the fluorine atom is often introduced at an earlier stage of the synthesis, incorporated within one of the starting materials.

For example, a synthetic route could commence with a fluorinated benzene or naphthalene derivative. The synthesis of 7-fluorobenz[a]anthracene and various fluoro-derivatives of 7-methylbenz[a]anthracene (B135024) have been reported, demonstrating the feasibility of incorporating fluorine into the benz[a]anthracene framework. acs.orgacs.org A potential strategy for the synthesis of 6-fluoro-7-methylbenz(a)anthracene could involve a multi-step sequence starting from a fluorinated precursor, followed by the construction of the rest of the benz[a]anthracene ring system using methods like the Haworth synthesis or a Diels-Alder reaction.

Preparation of Benz(a)anthracene, 7-bromomethyl-6-fluoro- Analogs and Precursors for Mechanistic Investigation

To investigate the reaction mechanisms and structure-activity relationships of Benz(a)anthracene, 7-bromomethyl-6-fluoro-, the synthesis of a variety of analogs and precursors is essential. These can include compounds with different halogen substitutions, isotopic labels, or variations in the alkyl side chain.

The synthesis of various halogenated anthracene (B1667546) and benz[a]anthracene derivatives has been described, providing a basis for creating a library of analogs. beilstein-journals.orgnih.govbeilstein-journals.org For instance, analogs with chlorine or iodine at the C6 position could be synthesized using similar strategies but starting with the corresponding chlorinated or iodinated precursors.

For mechanistic studies, isotopically labeled compounds are invaluable. The synthesis of isotopically labeled benz[a]anthracene derivatives can be achieved by incorporating isotopes such as ¹³C or ¹⁴C into the starting materials of the core synthesis.

Furthermore, the synthesis of precursors like 6-fluoro-7-methylbenz(a)anthracene is a key step. The successful synthesis of 9-fluoro-12-methylbenz(a)anthracene and 10-fluoro-12-methylbenz(a)anthracene provides a detailed blueprint for how such a synthesis could be approached, involving the construction of a fluorinated phthalide (B148349) intermediate, followed by cyclization and aromatization steps. epa.gov A similar approach could likely be adapted for the synthesis of the 6-fluoro-7-methyl isomer.

The following table summarizes some of the key compounds and their reported synthetic methodologies:

| Compound Name | Synthetic Methodologies |

| Benz[a]anthracene | Haworth synthesis, Diels-Alder reaction, Suzuki-Miyaura coupling/ring-closing metathesis, Cobalt-catalyzed [2+2+2] cycloaddition |

| 7-Fluorobenz[a]anthracene | Multi-step synthesis from fluorinated precursors |

| 12-(Bromomethyl)-9-fluorobenz(a)anthracene | Bromination of 9-fluoro-12-methylbenz(a)anthracene with NBS |

| 9-Fluoro-12-methylbenz(a)anthracene | Multi-step synthesis involving a fluorinated phthalide intermediate |

| 10-Fluoro-12-methylbenz(a)anthracene | Multi-step synthesis involving a fluorinated phthalide intermediate |

Mechanistic Pathways of Biotransformation and Reactivity of Benz a Anthracene, 7 Bromomethyl 6 Fluoro

Enzymatic Activation Processes Relevant to Substituted Benz(a)anthracenes

The metabolic activation of benz(a)anthracene (B33201) and its derivatives is primarily initiated by the cytochrome P-450 monooxygenase system. nih.gov This enzymatic system is crucial for the initial oxidation of the aromatic ring, a critical step leading to the formation of more reactive metabolites.

Role of Microsomal Enzymes in Intermediate Formation of Benz(a)anthracene Derivatives

Microsomal enzymes, particularly the cytochrome P-450 (CYP) family of isozymes, are central to the metabolism of benz(a)anthracenes. nih.govnih.gov These enzymes catalyze the initial epoxidation of the aromatic rings. For the parent benz(a)anthracene, this oxidation can occur at various positions on the molecule. nih.gov The specific CYP isozymes involved can influence the profile of metabolites formed. For instance, pretreatment of rats with inducers like benzo(k)fluoranthene can significantly increase the rate of benz(a)anthracene metabolism and the formation of its ultimate carcinogenic metabolites. nih.gov In the case of 6-methylbenz[a]anthracene, the metabolic formation of various hydroxylated and dihydrodiol metabolites is highly dependent on the specific cytochrome P-450 isozymes present in the liver microsomes. nih.gov

The presence of a fluorine atom at the 6-position and a bromomethyl group at the 7-position of Benz(a)anthracene, 7-bromomethyl-6-fluoro- would likely influence its interaction with CYP enzymes. The fluorine atom, being highly electronegative, could alter the electronic properties of the aromatic system, potentially affecting the regioselectivity of epoxidation. The bromomethyl group at the 7-position is a reactive moiety in itself and could also be a site for metabolic attack, for instance, through hydroxylation. nih.govnih.gov

Table 1: Key Microsomal Enzymes and Their Role in Benz(a)anthracene Metabolism

| Enzyme System | Function | Relevance to Substituted Benz(a)anthracenes |

| Cytochrome P-450 (CYP) Monooxygenases | Catalyze the initial oxidation of the aromatic rings to form epoxides. | The specific isozymes present determine the metabolic profile and rate of activation. nih.govnih.gov |

| Microsomal Epoxide Hydrolase (mEH) | Hydrates epoxides to form trans-dihydrodiols. | A crucial step in the formation of diol-epoxides. oup.com |

Formation of Electrophilic Intermediates from Benz(a)anthracene Derivatives

The biological activity of benz(a)anthracenes is largely attributed to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular nucleophiles. oup.comnih.govnih.govnih.govepa.gov

Epoxide and Diol-Epoxide Formation in Benz(a)anthracene Metabolism

The metabolic activation of benz(a)anthracene is a multi-step process that culminates in the formation of diol-epoxides. nih.govepa.govcapes.gov.brresearchgate.net The initial epoxidation by CYP enzymes is followed by hydration of the epoxide by microsomal epoxide hydrolase to yield a trans-dihydrodiol. oup.com This dihydrodiol can then undergo a second epoxidation by CYP enzymes to form a diol-epoxide. oup.comresearchgate.net For benz(a)anthracene, the formation of a bay-region diol-epoxide is considered a critical activation step. epa.govcapes.gov.br Specifically, the (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) is a key intermediate that is further metabolized to a highly reactive diol-epoxide. capes.gov.br The presence of substituents can influence the efficiency of this pathway. For Benz(a)anthracene, 7-bromomethyl-6-fluoro-, the fluorine atom at the 6-position could potentially influence the electronic properties of the bay-region, thereby affecting the rate of formation or reactivity of the diol-epoxide.

Carbocation Generation and Stability in Benz(a)anthracene Frameworks

The ultimate reactive species derived from diol-epoxides are carbocations. oup.comnih.govnih.govepa.gov The opening of the epoxide ring in a diol-epoxide generates a highly electrophilic carbocation that can readily react with nucleophilic sites in DNA. nih.gov

Formation and Stability of Benzylic Carbocations from Substituted Alkyl Groups

The formation of benzylic carbocations is a critical step in the metabolic activation of many substituted PAHs. For benz(a)anthracenes bearing alkyl groups, these carbocations are generated as intermediates that can subsequently react with cellular nucleophiles. researchgate.net The stability of these carbocations is a key determinant of their reactivity and ultimate biological effect.

Benzylic carbocations are notably stabilized by the delocalization of the positive charge across the extensive π-electron system of the aromatic rings. leah4sci.comyoutube.com This resonance stabilization spreads the carbocation's charge, making it more stable than a simple alkyl carbocation. leah4sci.com The stability can be further enhanced by the number and position of other substituents on the aromatic nucleus. kiku.dk For instance, the stability of a benzylic carbocation is significantly influenced by factors such as the peri-effect, steric crowding, and the electronic nature of substituents on the ring system. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, have proven to be powerful tools for predicting the relative stabilities of these extended benzylic carbocations. nih.gov These studies help in understanding how different substitution patterns on the benz(a)anthracene skeleton can lead to more or less stable carbocation intermediates, thereby influencing their carcinogenic potential. researchgate.netkiku.dk

| Factor Affecting Stability | Description |

| Resonance | The positive charge is delocalized over the entire aromatic system, significantly increasing stability. leah4sci.comyoutube.com |

| Alkyl Substitution | Additional alkyl groups can further stabilize the carbocation through hyperconjugation. leah4sci.com |

| Steric Effects | Steric hindrance or overcrowding in certain positions can affect the planarity and, consequently, the stability of the carbocation. nih.gov |

| Electronic Effects | The electronic properties of other substituents on the aromatic rings can either stabilize or destabilize the carbocation. nih.gov |

Hydroxymethyl Derivative Formation in Benz(a)anthracene Metabolism

A prominent metabolic pathway for methylated benz(a)anthracenes is the oxidation of the methyl group to a hydroxymethyl group. portlandpress.comnih.gov This biotransformation is a crucial step that can lead to further metabolic activation or detoxification. For example, 7-methylbenz[a]anthracene (B135024) is readily converted by rat liver homogenates into 7-hydroxymethylbenz[a]anthracene. portlandpress.comnih.govnih.gov

Radical Cation Pathways in Oxidative Metabolism of Benz(a)anthracenes

In addition to the formation of diol-epoxides, an alternative pathway for the metabolic activation of benz(a)anthracenes involves the formation of radical cations. tandfonline.com This pathway is initiated by a one-electron oxidation of the PAH molecule, a reaction often mediated by cytochrome P450 enzymes. tandfonline.com The resulting radical cation is a highly reactive species.

These radical cation intermediates play a significant role in both the metabolism and the DNA binding of carcinogenic PAHs. tandfonline.com They can lead to the formation of various metabolic products, including quinones and phenols. tandfonline.comnih.gov Furthermore, these radical cations are implicated in the formation of depurinating DNA adducts, which are critical events in the mechanism of tumor initiation. tandfonline.com The use of specific probes, such as fluoro-substituted PAHs, has been instrumental in demonstrating the importance of radical cation pathways in the P450-catalyzed metabolism of these compounds. tandfonline.com

Substituent Effects on Metabolic Reactivity and Intermediate Pathways of Substituted Benz(a)anthracenes

The presence, nature, and position of substituents on the benz(a)anthracene nucleus profoundly influence its metabolic fate. Both steric and electronic factors introduced by substituents determine the preferred sites of metabolic attack and bioactivation. documentsdelivered.com Substituents can direct metabolism towards or away from certain positions, thereby altering the profile of metabolites and the ultimate biological activity of the compound.

Electron-donating and electron-withdrawing groups can have opposite effects on the reactivity of the aromatic system. researchgate.net For example, a substituent can block metabolism at its point of attachment, forcing enzymatic action to occur at other positions on the molecule. nih.gov This redirection of metabolism can lead to the formation of different reactive intermediates and, consequently, alter the carcinogenic potential of the parent compound.

Influence of the Bromomethyl Group on Compound Reactivity and Electrophilicity

The 7-bromomethyl group dramatically increases the chemical reactivity and electrophilicity of the benz(a)anthracene molecule. This substituent functions as a potent alkylating agent, capable of reacting directly with biological macromolecules such as DNA. nih.govnih.gov The bromine atom is an excellent leaving group, which facilitates the cleavage of the carbon-bromine bond.

This cleavage leads to the formation of a highly electrophilic benzylic carbocation at the 7-position. This carbocation is resonance-stabilized by the extensive aromatic system, as detailed previously. The high reactivity of compounds like 7-bromomethylbenz(a)anthracene is demonstrated by their ability to form covalent adducts with nucleosides, polynucleotides, and nucleic acids in vitro. nih.govnih.gov This direct chemical reactivity, conferred by the bromomethyl group, represents a pathway of activation that does not require prior enzymatic metabolism of the aromatic rings.

| Feature of Bromomethyl Group | Consequence |

| Good Leaving Group (Br) | Facilitates the formation of a reactive benzylic carbocation. |

| Increased Electrophilicity | Makes the molecule a potent alkylating agent. nih.gov |

| Direct Reactivity | Can react with nucleophiles like DNA without prior metabolic activation of the rings. nih.govnih.gov |

Influence of the Fluoro Group on Electronic Properties and Metabolic Activation Pathways

The introduction of a fluoro group at the 6-position has a significant impact on the electronic properties and metabolic activation of the benz(a)anthracene nucleus. Fluorine is a highly electronegative atom, and its presence alters the electron distribution within the aromatic system. A key effect of the fluoro substituent is its ability to block metabolic oxidation at the position of substitution. nih.gov

This blocking effect can redirect metabolism to other sites on the molecule. For instance, in studies with fluorinated analogs of 7,12-dimethylbenz[a]anthracene (B13559), the fluorine substituent was observed to inhibit metabolism at the fluorinated positions. nih.gov Furthermore, the fluoro group can influence the chemical reactivity of metabolic intermediates. For example, it was found to affect the reactivity of 5,6-arene oxide metabolites. nih.gov Fluoro substitution also serves as a valuable tool for mechanistic studies, helping to elucidate the roles of different pathways, such as those involving radical cations, in PAH metabolism. tandfonline.com

Molecular Interactions and Adduct Formation with Biological Macromolecules by Benz a Anthracene, 7 Bromomethyl 6 Fluoro

Covalent Binding to Deoxyribonucleic Acid (DNA) by Benz(a)anthracene (B33201) Derivatives

While the carcinogen 7-bromomethylbenz(a)anthracene is known to react with DNA, specific details regarding the 6-fluoro derivative are not available. nih.gov The covalent binding of benz(a)anthracene derivatives to DNA is a critical step in their carcinogenic activity. This process typically involves metabolic activation to electrophilic intermediates that can attack the nucleophilic centers in DNA bases.

Identification and Characterization of DNA Adducts

No studies identifying or characterizing DNA adducts specifically formed by Benz(a)anthracene, 7-bromomethyl-6-fluoro- were found. Research on other benz(a)anthracene derivatives has identified various adducts.

Adducts Resulting from Diol Epoxide Intermediates of Benz(a)anthracene Derivatives

Metabolic activation of benz(a)anthracene can lead to the formation of diol epoxides, particularly in the "bay region." nih.gov These highly reactive intermediates can form covalent bonds with DNA. For instance, the anti-BA-3,4-diol 1,2-oxide and anti-BA-8,9-diol 10,11-oxide are known to react with DNA. nih.gov However, no information is available on the formation of such intermediates from Benz(a)anthracene, 7-bromomethyl-6-fluoro-.

Adducts Resulting from Benzylic Species, including 7-bromomethyl-derived Electrophiles

The 7-bromomethyl group is an intrinsic electrophilic center. It is plausible that Benz(a)anthracene, 7-bromomethyl-6-fluoro- could form DNA adducts via nucleophilic substitution at the benzylic position. Studies on the parent compound, 7-bromomethylbenz(a)anthracene, indicate it reacts with DNA, but the specific adducts are not fully characterized in the available literature. nih.gov Research on related compounds like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA) and its sulfate (B86663) ester (7-SMBA) shows the formation of benzylic-DNA adducts. nih.govnih.gov

Specific Nucleoside Adduction Sites (e.g., N7-Guanine, N6-Adenine)

For many benz(a)anthracene derivatives, the primary targets for adduction on DNA are the exocyclic amino groups of guanine (B1146940) (N²) and adenine (B156593) (N⁶). nih.govnih.gov For example, diol epoxides of benz(a)anthracene predominantly form N²-guanine adducts. nih.gov The carcinogen 7-bromomethylbenz(a)anthracene has also been shown to react with guanine and adenine moieties in DNA. nih.gov Without experimental data, the specific nucleoside targets for Benz(a)anthracene, 7-bromomethyl-6-fluoro- remain unknown.

Mechanisms of DNA Adduct Formation by Reactive Benz(a)anthracene Species

The mechanism of DNA adduct formation involves the reaction of an electrophilic derivative of the benz(a)anthracene with a nucleophilic site on a DNA base. For diol epoxides, this typically involves the opening of the epoxide ring by a nitrogen atom on the DNA base. researchgate.net For benzylic electrophiles, a nucleophilic substitution reaction would occur. The presence of a fluorine atom at the 6-position could potentially influence the electronic properties of the aromatic system and the reactivity of the 7-bromomethyl group, but this has not been experimentally verified.

Impact of Substituents on DNA Adduct Profiles and Levels for Benz(a)anthracene Derivatives

Substituents can significantly alter the metabolic pathways and reactivity of benz(a)anthracene derivatives, thereby affecting the types and quantities of DNA adducts formed. For example, a fluoro substituent at the 10-position of 7,12-dimethylbenz[a]anthracene (B13559) (10-F-DMBA) leads to a higher level of total DNA binding compared to the parent compound, which may be related to its increased tumor-initiating potency. nih.gov The presence of a fluoro group can also influence the rate of hydrolysis of diol epoxides. nih.gov However, the specific impact of a 6-fluoro and a 7-bromomethyl group on the DNA adduct profile of benz(a)anthracene has not been documented.

Cellular DNA Repair Mechanisms in Response to Benz(a)anthracene Derivative Adduction (Mechanistic Perspective)

The formation of DNA adducts by chemical agents like benz(a)anthracene derivatives triggers a cascade of cellular DNA repair mechanisms. The primary pathway for repairing bulky DNA adducts, such as those formed by PAHs, is Nucleotide Excision Repair (NER). nih.gov NER is a versatile and complex process that recognizes and removes a wide range of structurally diverse DNA lesions. The NER pathway can be broadly divided into two sub-pathways: global genomic repair (GGR), which surveys the entire genome for damage, and transcription-coupled repair (TCR), which specifically repairs lesions in the transcribed strand of active genes. nih.gov

Studies on the related compound 7-bromomethylbenz[a]anthracene have shown that it forms adducts with DNA, and the cellular response involves excision repair. nih.gov In repair-proficient cells, these adducts are recognized and excised, a process that is largely error-free. However, if the repair system becomes saturated, mutations can arise. The structural features of the PAH-DNA adducts play a crucial role in how efficiently they are repaired. nih.gov For instance, adducts derived from PAHs with bay-regions are often repaired more rapidly than those from PAHs with fjord-regions. nih.gov

The presence of a fluorine atom, as in 6-fluorobenzo[a]pyrene, can influence the metabolic activation pathways and the types of DNA adducts formed. nih.gov The adducts of 6-fluorobenzo[a]pyrene appear to be primarily formed through the diolepoxide pathway. nih.gov It is plausible that the 6-fluoro substitution in 7-bromomethyl-6-fluoro-benz(a)anthracene would similarly direct its metabolism and subsequent DNA adduct formation, which in turn would be substrates for the NER pathway. Research on various PAH dihydrodiol epoxides has demonstrated that while NER is the major repair mechanism, base excision repair (BER) may also contribute to the removal of certain PAH-induced DNA lesions, particularly those that can lead to apurinic/apyrimidinic (AP) sites. nih.gov

Table 1: DNA Repair Mechanisms for Polycyclic Aromatic Hydrocarbon (PAH) Adducts

| Repair Pathway | Description | Relevance to PAH Adducts |

| Nucleotide Excision Repair (NER) | A major pathway for removing bulky DNA lesions that distort the DNA helix. It involves recognition of the damage, excision of a short single-stranded DNA segment containing the lesion, and synthesis of a new DNA strand. nih.gov | Primary mechanism for repairing bulky adducts formed by benz(a)anthracene derivatives. nih.gov |

| Global Genomic Repair (GGR) | A sub-pathway of NER that repairs DNA damage throughout the genome. | Important for removing PAH adducts from non-transcribed regions. |

| Transcription-Coupled Repair (TCR) | A sub-pathway of NER that preferentially repairs DNA damage on the transcribed strand of actively expressed genes. nih.gov | Ensures the fidelity of genetic information being actively used for protein synthesis. nih.gov |

| Base Excision Repair (BER) | This pathway typically repairs smaller, non-helix-distorting base lesions, such as those arising from oxidation, deamination, and alkylation. It is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov | May play a role in repairing certain PAH-induced lesions, especially those leading to the formation of apurinic/apyrimidinic sites. nih.gov |

Interactions with Other Biological Macromolecules, such as Proteins, and their Mechanistic Implications

In addition to DNA, benz(a)anthracene and its derivatives can interact with other biological macromolecules, most notably proteins. These interactions can be non-covalent or covalent and can have significant mechanistic implications, including alterations in protein function and transport of the xenobiotic.

Non-covalent binding of PAHs to proteins, such as serum albumin, is a critical step in their distribution throughout the body. nih.gov Human serum albumin has been shown to have binding sites for benz(a)anthracene. nih.gov The binding affinity and the specific binding site can be influenced by the structure of the hydrocarbon. nih.gov For instance, studies comparing benz(a)anthracene and benzo[a]pyrene (B130552) binding to human serum albumin suggest that while they may bind to the same general area near a tryptophan residue, they occupy different specific sites. nih.gov The fluorine atom and bromomethyl group of 7-bromomethyl-6-fluoro-benz(a)anthracene would likely alter its binding affinity and orientation within protein binding pockets compared to the parent benz(a)anthracene.

Table 2: Protein Interactions of Benz(a)anthracene and its Derivatives

| Type of Interaction | Interacting Protein (Example) | Mechanism | Potential Implication |

| Non-covalent Binding | Human Serum Albumin | Hydrophobic and van der Waals interactions within a binding pocket. nih.gov | Transport and distribution of the compound throughout the organism. nih.gov |

| Covalent Binding | Rat Liver Cytosolic Proteins | Formation of a covalent bond between a reactive metabolite (e.g., a sulfate ester) and nucleophilic amino acid residues on the protein. nih.gov | Alteration or inactivation of protein function, potentially leading to cellular toxicity. |

| Direct Covalent Alkylation (Predicted) | Various Cellular Proteins | Direct reaction of the electrophilic bromomethyl group with nucleophilic sites on proteins. | Enzyme inhibition, disruption of cellular signaling pathways. |

Computational and Theoretical Investigations of Benz a Anthracene, 7 Bromomethyl 6 Fluoro

Quantum Chemical Studies and Electronic Structure Analysis of Substituted Benz(a)anthracenes

Quantum chemical methods are instrumental in elucidating the electronic properties of complex molecules like substituted benz(a)anthracenes. These studies offer insights into how substituents influence the electron distribution and, consequently, the reactivity of the parent molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the structure-reactivity relationships in benz(a)anthracene (B33201) (BA) derivatives. nih.govacs.org DFT calculations, often at the B3LYP/6-31G* level of theory, are employed to model the geometries and energies of the ground state molecules, transition states, and reactive intermediates. nih.govacs.org For Benz(a)anthracene, 7-bromomethyl-6-fluoro-, DFT can be used to predict how the electron-withdrawing fluorine atom and the potentially reactive bromomethyl group influence the electronic environment of the aromatic system. These calculations can help in understanding the initial steps of metabolic activation, such as epoxidation, and the subsequent formation of carbocations. nih.govacs.org

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and relative energy calculations of carbocations. nih.govacs.org |

| MP2 | 6-31G** | Higher-level single-point energy calculations for improved accuracy. nih.govacs.org |

| B3LYP | 6-311++G(d,p) | Calculation of HOMO-LUMO gaps and other electronic properties. researchgate.net |

The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's stability and its susceptibility to chemical reactions. researchgate.netfrontiersin.org For substituted benz(a)anthracenes, the nature and position of the substituents significantly impact the HOMO and LUMO energy levels. researchgate.netfrontiersin.org

In the case of Benz(a)anthracene, 7-bromomethyl-6-fluoro-, the electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO, while the bromomethyl group may have a more complex influence. Analysis of reactivity indices such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity. tci-thaijo.org

| Substituent | Position | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| -F | 6 | Lowering | Lowering | Relatively small change |

| -CH2Br | 7 | Slight raising or lowering depending on conformation | Slight lowering | Potential decrease |

Computational Modeling of Reactive Intermediates Formed from Benz(a)anthracene Derivatives

The biological activity of many PAHs is dependent on the formation of reactive intermediates, such as carbocations and epoxides. nih.govacs.orgresearchgate.net Computational modeling plays a vital role in understanding the stability and reactivity of these transient species.

The formation of a benzylic carbocation is a critical step in the metabolic activation of many benz(a)anthracene derivatives. nih.govacs.org The stability of this carbocation is a key determinant of the ultimate carcinogenicity of the parent compound. Computational studies can assess the relative stabilities of different carbocations and map the delocalization of the positive charge across the aromatic system. nih.govacs.org

Metabolic activation of benz(a)anthracenes often proceeds through the formation of diol epoxides. nih.govacs.org The subsequent opening of the epoxide ring leads to the formation of a reactive carbocation. nih.govacs.org The energetics of this ring-opening reaction can be modeled computationally to predict the facility with which the carbocation is formed. nih.govacs.orgresearchgate.net

In the context of Benz(a)anthracene, 7-bromomethyl-6-fluoro-, the presence of the fluorine atom can influence the energetics of the epoxide ring-opening. nih.govacs.org Depending on the position of the epoxide and the stereochemistry of the diol, the fluorine substituent may either facilitate or hinder the ring-opening process. nih.govacs.org

| Factor | Influence on Ring-Opening Energetics |

|---|---|

| Position of Fluorine Substituent | Can be stabilizing or destabilizing depending on proximity to the developing carbocation. nih.govacs.org |

| Stereochemistry of Diol Epoxide | Affects the conformation and stability of the transition state for ring-opening. researchgate.net |

| Solvent Effects | Can influence the relative energies of the epoxide and the resulting carbocation. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight into Substituted Benz(a)anthracenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models can be used to predict the activity of new compounds and to gain insights into the mechanisms of action.

A comprehensive search for scholarly articles and research data has revealed no specific computational and theoretical investigations focused solely on the chemical compound Benz(a)anthracene, 7-bromomethyl-6-fluoro-. Consequently, detailed research findings, data tables, and a discussion correlating its electronic structure with mechanistic parameters of reactivity, as requested, cannot be provided at this time.

Scientific literature often explores related compounds, such as 7-bromomethylbenz(a)anthracene and other fluorinated polycyclic aromatic hydrocarbons. nih.govrsc.org For instance, studies on 7-bromomethylbenz(a)anthracene have investigated its reactions with nucleic acids. nih.gov Theoretical studies, typically employing methods like Density Functional Theory (DFT), are common for the broader class of benz[a]anthracene derivatives to understand their electronic properties and reactivity. rsc.org These types of studies for other related molecules have explored concepts like the influence of substituents on the electronic structure and the subsequent impact on reactivity. However, specific computational data, such as calculated electronic properties, molecular orbital energies, or reactivity indices for Benz(a)anthracene, 7-bromomethyl-6-fluoro-, are not available in the public domain.

Without dedicated research on this specific molecule, any discussion on the correlation between its electronic structure and reactivity would be speculative and not based on the "detailed research findings" required.

Advanced Research Methodologies and Techniques for Studying Benz a Anthracene, 7 Bromomethyl 6 Fluoro

Chromatographic and Spectroscopic Characterization of Metabolites and Adducts of Benz(a)anthracene (B33201) Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of metabolites and DNA adducts of "Benz(a)anthracene, 7-bromomethyl-6-fluoro-". diva-portal.orgrdd.edu.iq This technique offers high resolution and sensitivity, which are critical for isolating specific compounds from complex biological matrices. uci.edu

In a typical application, reverse-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. rdd.edu.iq A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of metabolites with varying polarities. For instance, a mobile phase starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the sequential elution of polar and then less polar metabolites. diva-portal.org

The separated components are detected using UV-Vis or fluorescence detectors. hplc.eu The distinct aromatic nature of benz(a)anthracene derivatives allows for sensitive detection at specific wavelengths. rdd.edu.iquci.edu Fractions corresponding to individual peaks can be collected for further analysis by mass spectrometry or NMR spectroscopy. A two-dimensional HPLC system can enhance the purification process by using a second column with different selectivity to further resolve co-eluting compounds. nih.gov

Table 1: Illustrative HPLC Parameters for Separation of Benz(a)anthracene Derivatives

| Parameter | Value/Description |

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm; Fluorescence (Ex: 260 nm, Em: 440 nm) |

| Column Temperature | 35 °C |

This table presents a hypothetical set of parameters and does not represent actual experimental data for the specified compound.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of metabolites and adducts of "Benz(a)anthracene, 7-bromomethyl-6-fluoro-". When coupled with HPLC (LC-MS), it allows for the analysis of individual components as they elute from the chromatography column.

Electron ionization (EI) can be used to generate characteristic fragmentation patterns for the parent compound and its metabolites. nist.gov However, for the analysis of thermally labile metabolites and DNA adducts, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred. These methods generate protonated molecules ([M+H]+) or other adduct ions with minimal fragmentation, providing accurate molecular weight information.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, a specific ion (e.g., the [M+H]+ ion of a metabolite) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information, such as the positions of metabolic modifications (e.g., hydroxylation, epoxidation) and the nature of the adducted biomolecule (e.g., a specific DNA base).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of novel metabolites of "Benz(a)anthracene, 7-bromomethyl-6-fluoro-". rsc.org While requiring larger sample amounts compared to MS, NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.orgresearchgate.net

¹H NMR spectra reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). researchgate.net For benz(a)anthracene derivatives, the aromatic region of the ¹H NMR spectrum is particularly complex, and the introduction of substituents like fluorine and a bromomethyl group, as well as metabolic modifications, will cause predictable changes in the chemical shifts of nearby protons. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure by establishing connectivity between protons and carbons.

Advanced Spectroscopic and Biochemical Techniques

Fluorescence Line Narrowing Spectroscopy for Adduct Identification

Fluorescence Line Narrowing (FLN) spectroscopy is a highly sensitive and selective technique used for the identification of specific DNA adducts of polycyclic aromatic hydrocarbons. This method is particularly useful for distinguishing between different isomeric adducts that may have very similar chromatographic and mass spectrometric properties.

The principle of FLN involves selectively exciting a sub-population of fluorescent molecules within the inhomogeneously broadened absorption band using a narrow-bandwidth laser at cryogenic temperatures. This results in highly resolved, line-like emission spectra that are characteristic of the specific electronic and vibrational structure of the adduct. nih.gov By comparing the FLN spectra of unknown adducts from biological samples to those of authentic, synthesized standards, it is possible to unambiguously identify the structure of the adducts, even at very low concentrations. nih.gov For instance, this technique has been successfully used to identify specific guanine (B1146940) adducts of benzo[a]pyrene (B130552). nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis of Metabolites

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules, such as the diol epoxide metabolites of "Benz(a)anthracene, 7-bromomethyl-6-fluoro-". eurekaselect.com Many metabolic activation pathways of polycyclic aromatic hydrocarbons produce chiral metabolites, and their absolute configuration is often critical to their biological activity.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores in the molecule. eurekaselect.com The exciton (B1674681) coupling phenomenon in CD spectroscopy is particularly useful for determining the absolute configuration of diols and other molecules with multiple chromophores. eurekaselect.com By comparing the experimental CD spectrum of a metabolite to the spectra of known standards or to spectra predicted by theoretical calculations, the absolute configuration of the stereocenters can be determined. beilstein-journals.org

³²P-Postlabelling Assay for DNA Adduct Detection

The ³²P-postlabelling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct per 10⁹⁻¹⁰ nucleotides. nih.gov This makes it ideal for studying the low levels of DNA damage that may result from exposure to "Benz(a)anthracene, 7-bromomethyl-6-fluoro-".

The assay involves several key steps:

DNA Digestion: The DNA is enzymatically digested into 3'-mononucleotides.

Adduct Enrichment: The hydrophobic aromatic adducts are often enriched from the normal nucleotides by techniques like nuclease P1 digestion or solvent extraction.

³²P-Labelling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or, more recently, by HPLC.

Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting. nih.gov

This method does not require prior knowledge of the adduct structure and can be used to screen for a wide range of adducts formed by complex mixtures. nih.gov

In Vitro Systems for Mechanistic Research on Benz(a)anthracene Derivatives

Utilization of Microsomal Enzyme Systems for Metabolic Activation Studies

No studies detailing the use of microsomal enzyme systems for the metabolic activation of Benz(a)anthracene, 7-bromomethyl-6-fluoro- were found. Research on other related benz(a)anthracene derivatives, such as 7-methylbenz(a)anthracene and 6-methylbenz[a]anthracene, shows that liver microsomes are frequently used to study the formation of various metabolites, including dihydrodiols and phenols, which are crucial for understanding their carcinogenic potential. nih.govnih.gov However, this information is not specific to the requested compound.

Future Directions in Academic Research on Benz a Anthracene, 7 Bromomethyl 6 Fluoro

Elucidation of Uncharacterized Adducts and Minor Mechanistic Pathways

A primary focus of future research should be the comprehensive identification of DNA adducts formed from Benz(a)anthracene (B33201), 7-bromomethyl-6-fluoro-. Studies on the closely related compound, 7-bromomethylbenz[a]anthracene, have shown that it primarily forms a single type of guanine (B1146940) adduct. escholarship.org However, the presence of a fluorine atom at the 6-position in Benz(a)anthracene, 7-bromomethyl-6-fluoro- may alter the electronic properties of the molecule and influence its reactivity towards DNA bases. Research has indicated that for 7-bromomethylbenz[a]anthracene, the predominant base substitution mutation is G-->T. escholarship.org It is crucial to investigate whether the 6-fluoro-substituent leads to the formation of different or additional adducts, for instance, with adenine (B156593). Studies on 7-bromomethylbenz[a]anthracene have shown that carcinogen-modified adenine residues can be excised more readily than modified guanine residues. researchgate.netnih.gov

Furthermore, investigations into 7-bromomethylbenz[a]anthracene revealed a poor correlation between the sites of mutations and the sites of polymerase arrest, which are often used as an indicator of adduct formation. escholarship.orgnih.gov This suggests the existence of minor or uncharacterized mechanistic pathways that contribute to the mutagenic profile of this class of compounds. Future studies on Benz(a)anthracene, 7-bromomethyl-6-fluoro- should employ advanced analytical techniques, such as high-resolution mass spectrometry, to search for novel and minor DNA adducts. Understanding the full spectrum of DNA damage is essential for a complete mechanistic understanding of its carcinogenicity.

Development of Advanced Computational Models for Predictive Mechanistic Understanding

The development of sophisticated computational models presents a promising avenue for predicting the metabolic fate and carcinogenic potential of Benz(a)anthracene, 7-bromomethyl-6-fluoro-. Structure-activity relationship studies using methods like principal component analysis (PCA) and neural networks (NN) have shown success in predicting the carcinogenic activity of methylated and non-methylated PAHs with high accuracy. nih.gov These approaches could be adapted to incorporate the influence of halogen substituents.

Future computational work should focus on:

Quantum Chemical Calculations: To model the electronic structure of Benz(a)anthracene, 7-bromomethyl-6-fluoro- and predict its reactivity towards metabolic enzymes and DNA.

Molecular Dynamics Simulations: To simulate the interaction of the compound and its metabolites with DNA and repair enzymes. pnas.org Free energy perturbation approaches can be utilized to compare the binding affinities of different PAH-DNA adducts and their recognition by repair proteins. escholarship.orgpnas.org

Predictive Toxicity Models: Integrating data from various sources, including genomic and metabolomic studies, to build models that can predict the carcinogenic risk of novel halogenated PAHs. nih.govpnnl.gov

These computational models will not only guide experimental studies by identifying key metabolites and adducts for investigation but also contribute to a more rapid assessment of the potential risks associated with newly identified halogenated PAHs.

Exploration of Novel Biotransformation Enzymes and Pathways for Halogenated PAHs

The biotransformation of PAHs is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can bind to DNA. researchgate.netnih.govwikipedia.org However, the metabolic pathways for halogenated PAHs are less understood. The presence of halogen atoms can significantly alter the substrate specificity and catalytic activity of CYPs. Future research should aim to identify the specific CYP isozymes involved in the metabolism of Benz(a)anthracene, 7-bromomethyl-6-fluoro-.

Beyond hepatic metabolism, the role of other enzyme systems and microbial biotransformation should be explored. The gut microbiota, for instance, is known to be capable of reductive and hydrolytic metabolism of halogenated xenobiotics, which could lead to the formation of unique metabolites not produced by host enzymes. nih.gov Studies on the biotransformation of high-molecular-weight PAHs by specific bacterial strains have revealed novel degradation pathways. nih.gov Investigating the potential for microbial degradation of Benz(a)anthracene, 7-bromomethyl-6-fluoro- could uncover novel detoxification pathways and enzymes with potential for bioremediation.

Comparative Mechanistic Studies with Novel Halogenated Benz(a)anthracene Analogs

To fully understand the structure-activity relationships of halogenated benz(a)anthracenes, comparative mechanistic studies with a series of novel analogs are essential. The type and position of the halogen substituent have been shown to dramatically influence metabolic pathways and biological activity.

For example, a comparative study on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and its non-carcinogenic 2-fluoro analog revealed that the fluorine substituent blocked metabolism in the A-ring of the molecule, which is critical for its carcinogenic activity. nih.gov Similarly, comparative studies of 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene (B1201482) showed differences in their metabolic profiles and the mutagenicity of their respective trans-3,4-dihydrodiol metabolites. nih.gov

Future research should involve the synthesis of a library of benz(a)anthracene derivatives with systematic variations in the position and type of halogen substituents. By comparing the metabolism, DNA adduct profiles, and mutagenicity of these analogs, including Benz(a)anthracene, 7-bromomethyl-6-fluoro-, researchers can delineate the precise role of each substituent in modulating carcinogenic potential. This approach will provide a more robust framework for predicting the toxicity of other novel halogenated PAHs.

Q & A

Q. Basic Research Focus

- PPE : Use nitrile or Viton® gloves, Tyvek® suits, and sealed goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in Class I Type B biological safety hoods with HEPA filtration to minimize inhalation risks .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides, chlorates) to prevent explosive reactions .

- Spill Management : Use wet methods or vacuums with HEPA filters for cleanup; dry sweeping is prohibited .

How can researchers resolve contradictions in chromatographic data for polycyclic aromatic hydrocarbons (PAHs)?

Advanced Research Focus

Conflicting GC/MS data often arise from column degradation or improper temperature programming. For baseline separation of benz(a)anthracene derivatives:

- Use DB-5 or SE-52 capillary columns with helium carrier gas.

- Apply temperature ramps (e.g., 60°C → 280°C at 15°C/min) to optimize retention indices .

- Validate resolution by ensuring <25% valley height between benz(a)anthracene and chrysene peaks. If unresolved, replace or recondition the column .

What metabolic pathways are implicated in benz(a)anthracene detoxification?

Advanced Research Focus

Benz(a)anthracene undergoes cytochrome P450-mediated oxidation to form dihydrodiols and phenolic metabolites. Key steps:

- Epoxidation : CYP1A1/1B1 catalyze formation of 8,9-epoxide.

- Hydrolysis : Epoxide hydrolase converts epoxides to dihydrodiols.

- Conjugation : Glutathione-S-transferases (GSTs) facilitate excretion. Hepatobiliary elimination via feces is predominant, necessitating LC-MS/MS for metabolite tracking in hepatic assays .

Which analytical techniques are optimal for quantifying 7-bromomethyl-6-fluoro-benz(a)anthracene in environmental samples?

Q. Basic Research Focus

- GC/MS : Use programmable-temperature vaporization (PTV) injectors and selective ion monitoring (SIM) for trace detection. Reference Kovats indices (e.g., 2822 for DB-5 columns) .

- HPLC/UV-Vis : Employ C18 reverse-phase columns with acetonitrile/water gradients (λ = 254 nm).

- Validation : Spike recovery tests (70–120%) and internal standards (e.g., deuterated anthracene) ensure accuracy .

How should ecotoxicological studies be designed to assess benz(a)anthracene derivatives in aquatic systems?

Q. Advanced Research Focus

- Microcosm Models : Simulate natural environments with sediment-water partitioning. Monitor gas productivity (CO₂/CH₄), nutrient utilization (N/P), and biomass accumulation over 28-day exposure .

- Metabolite Tracking : Use GC/MS to quantify parent compounds and metabolites in biota, sediment, and water phases.

- Endpoint Selection : Measure LC₅₀ for Daphnia magna and algal growth inhibition (OECD 201/202 guidelines) .

What storage conditions prevent degradation of halogenated benz(a)anthracene derivatives?

Q. Basic Research Focus

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Incompatibilities : Segregate from strong acids/bases (e.g., HNO₃, NaOH) and oxidizing agents (e.g., Cl₂, KMnO₄) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC purity checks every 30 days .

How can discrepancies in carcinogenicity data across species be interpreted?

Advanced Research Focus

Species-specific metabolic activation explains variability. For example:

- Mice : High CYP1A1 activity in skin increases benz(a)anthracene→diol-epoxide adducts, driving tumorigenesis (IARC Group 2A) .

- Rats : Lower epoxide hydrolase activity in liver reduces detoxification, enhancing hepatotoxicity.

- In Vitro Models : Use human hepatocyte spheroids with CRISPR-edited CYP isoforms to reconcile interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.